1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety. It is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Cyclopropanation: The formation of the cyclopropane ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGNWLAWNIPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742949 |
Source
|
Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-79-1 |
Source
|
Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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